molecular formula C12H14O3 B1585877 Ethyl 3-oxo-3-(o-tolyl)propanoate CAS No. 51725-82-7

Ethyl 3-oxo-3-(o-tolyl)propanoate

Cat. No. B1585877
CAS RN: 51725-82-7
M. Wt: 206.24 g/mol
InChI Key: UNULPFKXRJPSCO-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(o-tolyl)propanoate is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-3-(o-tolyl)propanoate consists of 15 heavy atoms and 6 aromatic heavy atoms . The InChI Key for this compound is UNULPFKXRJPSCO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-(o-tolyl)propanoate has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19 . The Log Kp (skin permeation) is -5.88 cm/s . The Log Po/w (iLOGP) is 2.28 . The water solubility Log S (ESOL) is -2.57 . The solubility is 0.553 mg/ml or 0.00268 mol/l .

Scientific Research Applications

Reactions with Other Compounds

  • Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide, forming compounds like 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones. This reaction demonstrates the compound's potential in creating heterocyclic compounds with potential applications in pharmaceuticals and material sciences (Vetyugova et al., 2018).

Bioreduction Processes

  • Stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate is a key process for synthesizing the antidepressant drug duloxetine. The bioreduction involves the use of short-chain dehydrogenase/reductase ChKRED12, highlighting the compound's importance in pharmaceutical synthesis (Ren et al., 2019).

Synthetic Intermediate Applications

  • Ethyl 3-oxo-3-(o-tolyl)propanoate serves as a versatile intermediate in organic syntheses. For instance, it is used in Favorskii-type rearrangement processes to create compounds like ethyl 2-(diethoxyphosphinyl)-5-methyl-3-oxo-4-hexenoate. Such processes are essential in the synthesis of natural product derivatives (Sakai et al., 1987).

Polymorphism Studies

  • The compound is used in the study of polymorphism in pharmaceutical compounds, a critical aspect in drug development for understanding various physical forms of a compound and their stability (Vogt et al., 2013).

Safety And Hazards

The safety information for Ethyl 3-oxo-3-(o-tolyl)propanoate indicates that it has a signal word of "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

ethyl 3-(2-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNULPFKXRJPSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375090
Record name Ethyl 3-(2-methylphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(o-tolyl)propanoate

CAS RN

51725-82-7
Record name Ethyl 2-methyl-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51725-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2-methylphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Chen, D Joseph, Y Xia, S Lee - The Journal of Organic …, 2021 - ACS Publications
Activated primary, secondary, and tertiary amides were coupled with enolizable esters in the presence of LiHMDS to obtain good yields of β-ketoesters at room temperature. Notably, …
Number of citations: 14 pubs.acs.org
K Pauk, S Luňák Jr, O Machalický, F Perdih… - …, 2023 - Wiley Online Library
Six symmetrical 3,6‐diaryl (aryl=phenyl, 2‐, 3‐ and 4‐tolyl, 2,4‐ and 3,5‐xylyl) substituted furo[3,4‐c]furanones (DFF) were synthesized. The computational analysis, based on density …
X Guo, H Mao, C Bao, D Wan, M Jin - Polymer Chemistry, 2022 - pubs.rsc.org
In this work, three dyes based on fused carbazole–coumarin–ketone structures were designed and synthesized. These dyes were named CCK–Me, CCK–Ph, and CCK–Tol in …
Number of citations: 14 pubs.rsc.org
R Le Biannic, R Magnez, F Klupsch… - European Journal of …, 2022 - Elsevier
Immuno-therapy has become a leading strategy to fight cancer. Over the past few years, immuno-therapies using checkpoint inhibitor monoclonal antibodies (mAbs) against …
Number of citations: 10 www.sciencedirect.com
S Sumino, T Ui, I Ryu
Number of citations: 0

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